molecular formula C10H12O6PbS B14648031 Tris(acetyloxy)(thiophen-2-yl)plumbane CAS No. 53034-24-5

Tris(acetyloxy)(thiophen-2-yl)plumbane

Cat. No.: B14648031
CAS No.: 53034-24-5
M. Wt: 467 g/mol
InChI Key: HWLDHBURIQTUIF-UHFFFAOYSA-K
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Description

Tris(acetyloxy)(thiophen-2-yl)plumbane: is a chemical compound that features a lead (Pb) atom bonded to three acetyloxy groups and one thiophen-2-yl group. This compound is part of the organolead family, which is known for its diverse applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(acetyloxy)(thiophen-2-yl)plumbane typically involves the reaction of lead acetate with thiophen-2-yl derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of solvents such as dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Safety measures are crucial due to the toxicity of lead compounds .

Chemical Reactions Analysis

Types of Reactions: Tris(acetyloxy)(thiophen-2-yl)plumbane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield lead oxides, while substitution reactions can produce various organolead derivatives .

Scientific Research Applications

Chemistry: Tris(acetyloxy)(thiophen-2-yl)plumbane is used as a precursor in the synthesis of complex organolead compounds. It is also employed in cross-coupling reactions and as a catalyst in organic transformations .

Biology and Medicine: Research is ongoing to explore the potential biological activities of organolead compounds, including their use as antimicrobial agents and in cancer therapy. the toxicity of lead limits its applications in medicine .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including semiconductors and photovoltaic cells. Its unique properties make it valuable in the development of new technologies .

Mechanism of Action

The mechanism of action of Tris(acetyloxy)(thiophen-2-yl)plumbane involves its interaction with various molecular targets. The thiophen-2-yl group enhances its reactivity, allowing it to participate in diverse chemical reactions. The acetyloxy groups facilitate the formation of stable intermediates, which are crucial for its catalytic activity. The lead center plays a pivotal role in electron transfer processes, making it an effective catalyst in organic synthesis .

Comparison with Similar Compounds

    Tris(acetoxy)phenylplumbane: Similar structure but with a phenyl group instead of thiophen-2-yl.

    Tris(acetoxy)methylplumbane: Contains a methyl group in place of thiophen-2-yl.

    Tris(acetoxy)ethylplumbane: Features an ethyl group instead of thiophen-2-yl.

Uniqueness: Tris(acetyloxy)(thiophen-2-yl)plumbane is unique due to the presence of the thiophen-2-yl group, which imparts distinct electronic and steric properties. This makes it more versatile in catalytic applications and organic synthesis compared to its analogs .

Properties

CAS No.

53034-24-5

Molecular Formula

C10H12O6PbS

Molecular Weight

467 g/mol

IUPAC Name

[diacetyloxy(thiophen-2-yl)plumbyl] acetate

InChI

InChI=1S/C4H3S.3C2H4O2.Pb/c1-2-4-5-3-1;3*1-2(3)4;/h1-3H;3*1H3,(H,3,4);/q;;;;+3/p-3

InChI Key

HWLDHBURIQTUIF-UHFFFAOYSA-K

Canonical SMILES

CC(=O)O[Pb](C1=CC=CS1)(OC(=O)C)OC(=O)C

Origin of Product

United States

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